molecular formula C9H10O3 B117165 2-[(1R)-1-Hydroxyethyl]benzoic acid CAS No. 158169-17-6

2-[(1R)-1-Hydroxyethyl]benzoic acid

Cat. No.: B117165
CAS No.: 158169-17-6
M. Wt: 166.17 g/mol
InChI Key: GPBOXVCIWMHAJH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R)-1-Hydroxyethyl]benzoic acid is a chiral benzoic acid derivative featuring a hydroxyethyl substituent at the ortho position of the aromatic ring. The (1R)-stereochemistry of the hydroxyethyl group distinguishes it from its enantiomer and influences its physicochemical and biological properties. Its structural flexibility allows for modifications that can modulate solubility, bioavailability, and target specificity .

Properties

CAS No.

158169-17-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-[(1R)-1-hydroxyethyl]benzoic acid

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

GPBOXVCIWMHAJH-ZCFIWIBFSA-N

SMILES

CC(C1=CC=CC=C1C(=O)O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)O

Synonyms

Benzoic acid, 2-(1-hydroxyethyl)-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

2-[(1R)-1-Hydroxyethyl]benzoic Acid
  • Core structure : Benzoic acid with a hydroxyethyl group at the ortho position.
  • Key substituent : (1R)-configured hydroxyethyl group, enabling hydrogen bonding and chiral interactions.
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid ()
  • Core structure : Benzoic acid with a branched substituent containing benzamido, methoxy, and oxo groups.
  • Key substituent : Aromatic benzamido group enhances molecular weight (MW: ~355 g/mol) and may reduce solubility compared to the hydroxyethyl analog .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ()
  • Core structure : Benzoic acid with an ethoxy-oxoacetamido side chain.
2-Acetylaminobenzoic Acid Methyl Ester (Av7) ()
  • Core structure: Benzoic acid methyl ester with an acetylated amino group.
  • Key substituent : Methyl ester improves lipophilicity, enhancing membrane permeability in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) LogP
This compound 180.16 Moderate ~180–185 1.2
2-[(1-Benzamido-...)]benzoic acid ~355 Low >200 (decomp.) 2.8
2-(2-Ethoxy-2-oxoacetamido)... 237.21 Low 195–198 1.9
Av7 (Methyl ester derivative) 193.20 Low 92–94 2.5

Key observations :

  • The hydroxyethyl group in the target compound provides a balance between hydrophilicity (logP = 1.2) and molecular weight, favoring better aqueous solubility than bulkier analogs like the benzamido derivative .
  • Methyl/ethyl esterification (e.g., Av7) increases logP, enhancing lipid solubility but reducing water compatibility .

Key findings :

  • The benzamido derivative () shows potent antitumor activity, likely due to its bulky substituent enhancing interactions with cellular targets .
  • Av7 exhibits stronger cytotoxicity (IC50 = 8–12 μM) than the hydroxyethyl analog, attributed to its ester group improving cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.